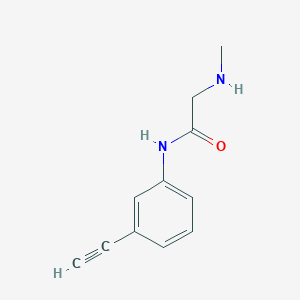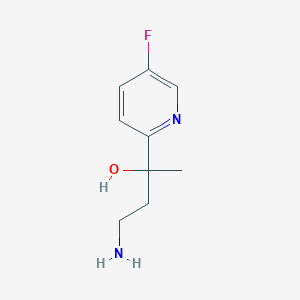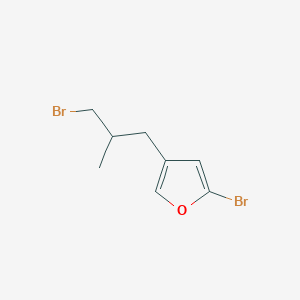
2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by a furan ring substituted with a cyclopropyl and a methyl group, and an acetic acid moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cross-ketonization of methyl 2-furoate with carboxylic acids . This reaction typically requires a catalyst, such as ZrO2, and is conducted under continuous-flow, gas-phase conditions at elevated temperatures (around 350°C). The optimization of the molar ratio between reactants is crucial to achieve high selectivity and conversion rates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of catalytic cross-ketonization and other related synthetic techniques can be scaled up for industrial applications. The use of efficient catalysts and continuous-flow reactors can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: Reduction reactions can target the cyclopropyl or methyl groups, leading to the formation of different reduced products.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the cyclopropyl group can produce cyclopropylmethanol derivatives.
Applications De Recherche Scientifique
2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and acetic acid moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes through its functional groups .
Comparaison Avec Des Composés Similaires
2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid can be compared with other similar compounds, such as:
2-Acetyl furan: A compound with a similar furan ring structure but different substituents.
Furan-2,5-dicarboxylic acid: Another furan derivative with carboxylic acid groups.
Cyclopropyl acetic acid: A compound with a cyclopropyl group and an acetic acid moiety but lacking the furan ring.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(5-cyclopropyl-3-methylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(7-2-3-7)13-8(6)5-10(11)12/h4,7H,2-3,5H2,1H3,(H,11,12) |
Clé InChI |
OBHUOPQSVHUSJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1)C2CC2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


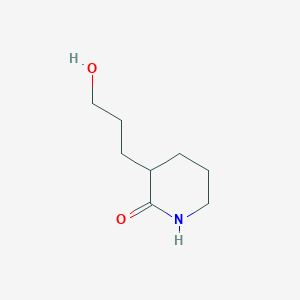
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)

![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
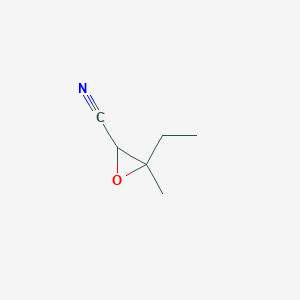
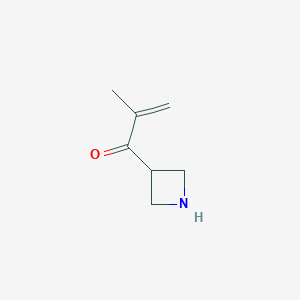

![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)
![6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)
